5-Ethyl-3-methylbenzofuran-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-3-methyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-4-5-11-10(6-9)8(2)12(7-13)14-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMJUJMVBMAXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethyl 3 Methylbenzofuran 2 Carbaldehyde and Its Substituted Analogs
General Synthetic Strategies for Benzofuran (B130515) Ring Systems
The construction of the benzofuran nucleus can be achieved through various synthetic disconnections, broadly categorized into intramolecular and intermolecular cyclization strategies. These approaches often employ transition-metal catalysis or metal-free conditions, with several unconventional methods emerging in recent years.
Intramolecular Cyclization Approaches to Benzofurans
Intramolecular cyclization is a common and powerful strategy for benzofuran synthesis, typically involving the formation of a key C-O or C-C bond from a pre-functionalized phenol derivative. acs.org
One prevalent method involves the cyclization of ortho-substituted phenols. For instance, the palladium-catalyzed intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers, generated from the addition of phenols to bromoalkynes, affords 2-substituted benzo[b]furans. organic-chemistry.org Similarly, o-alkynylphenols are versatile precursors that can undergo hydroalkoxylation to yield C2-substituted benzofurans. nih.gov Transition metals like palladium are often employed to catalyze this intramolecular addition of the phenolic hydroxyl group to the alkyne. nih.gov
Another approach is the cyclization of α-aryloxy ketones. An Iridium(III) catalyst, in the presence of Cu(OAc)₂, has been shown to efficiently facilitate the cyclodehydration of various α-aryloxy ketones to produce multisubstituted benzofurans at ambient temperatures. organic-chemistry.org Additionally, iron- or copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones represents a viable route for forming the C7a–O bond to construct the benzofuran ring. acs.org
Radical cyclization cascades offer a modern approach. For example, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling to produce complex benzofurylethylamine derivatives. nih.govnih.gov
| Starting Material | Key Transformation | Catalyst/Reagent | Product Type | Reference |
| o-Alkynylphenols | Intramolecular Hydroalkoxylation | Pd nanoparticles | C2-substituted benzofurans | nih.gov |
| α-Aryloxy ketones | Cyclodehydration | Ir(III), Cu(OAc)₂ | Multisubstituted benzofurans | organic-chemistry.org |
| 1-(2-Haloaryl)ketones | Intramolecular O-arylation | Fe(III) or Cu(I) | Substituted benzofurans | acs.org |
| 2-Iodo aryl allenyl ethers | Radical Cyclization Cascade | 2-Azaallyl anions (SET) | Benzofurylethylamine derivatives | nih.govnih.gov |
| 1-Allyl-2-allyloxybenzenes | Ring-Closing Metathesis | Ruthenium catalyst | Substituted benzofurans | organic-chemistry.org |
Intermolecular Cyclization Approaches to Benzofurans
Intermolecular strategies construct the benzofuran ring by assembling two or more components in a single or multi-step sequence. These methods offer high convergence and flexibility in accessing diverse substitution patterns.
A classic and widely used intermolecular approach is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by a cyclization step. acs.org This sequence can be performed in one pot using a palladium catalyst and a copper co-catalyst. acs.orgnih.govacs.org For example, the reaction between o-iodophenols and terminal alkynes catalyzed by (PPh₃)PdCl₂ and copper iodide leads to a variety of benzofuran derivatives. nih.gov
Another powerful intermolecular method involves the coupling of phenols with alkynes via C-H activation. acs.org Palladium catalysis can facilitate the direct C-H coupling of simple phenols with alkenes and alkynes, avoiding the need for pre-functionalized starting materials. acs.org For instance, a tandem palladium-catalyzed Heck reaction followed by an oxidative cyclization sequence has been developed for the reaction between 2-hydroxystyrenes and iodobenzenes. nih.gov
Copper-catalyzed reactions are also prominent. A one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide has been reported to yield benzofuran derivatives. nih.govacs.org The mechanism is proposed to proceed through the formation of an iminium ion, which is then attacked by a copper acetylide intermediate, followed by intramolecular cyclization and isomerization. nih.govacs.org
Transition-Metal Catalysis in Benzofuran Synthesis
Transition metals play a crucial role in modern organic synthesis, and the construction of the benzofuran nucleus is no exception. nih.govacs.orgscribd.com Catalysts based on palladium, copper, rhodium, iridium, ruthenium, and nickel have all been successfully employed. organic-chemistry.orgnih.govacs.org
Palladium: Palladium catalysis is arguably the most versatile for benzofuran synthesis. It is used in Sonogashira couplings of o-halophenols and alkynes, intramolecular O-arylation of enolates, and various C-H functionalization reactions. organic-chemistry.orgacs.orgscribd.com For example, palladium nanoparticles can catalyze the Sonogashira cross-coupling reaction followed by cyclization in a one-pot synthesis. organic-chemistry.org Another strategy involves the palladium-catalyzed reaction of phenols bearing an alkyne moiety. unicatt.it
Copper: Copper catalysts are frequently used, often in conjunction with palladium, but also in standalone systems. nih.gov CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters provides 2,3-disubstituted benzofurans through a domino process involving intermolecular C-C and intramolecular C-O bond formation. organic-chemistry.org Ligand-free CuBr has been used to catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.govorganic-chemistry.org
Rhodium, Ruthenium, and Iridium: Other precious metals also find application. Rhodium catalysts can mediate the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. acs.org Ruthenium catalysts are effective for the cycloisomerization of certain propargylic alcohols and for ring-closing metathesis of 1-allyl-2-allyloxybenzenes. organic-chemistry.org Iridium catalysts have been used for the cyclodehydration of α-aryloxy ketones and for hydrogen transfer reactions to synthesize benzofurans from benzylic alcohols. organic-chemistry.org
Nickel: Nickel-catalyzed methods are also emerging. An intramolecular nucleophilic addition of aryl halides to aryl ketones catalyzed by nickel provides a route to benzofuran derivatives. organic-chemistry.orgnih.govacs.org
| Metal Catalyst | Reaction Type | Example Starting Materials | Reference |
| Palladium (Pd) | Sonogashira Coupling / C-H Activation | o-Halophenols, Alkynes, Phenols | organic-chemistry.orgacs.orgnih.gov |
| Copper (Cu) | Domino C-C/C-O Formation | 1-Bromo-2-iodobenzenes, β-keto esters | nih.govorganic-chemistry.org |
| Rhodium (Rh) | Arylation / Cyclization | Propargyl alcohols, Aryl boronic acids | acs.org |
| Ruthenium (Ru) | Cycloisomerization / Metathesis | Propargylic alcohols, Allyloxybenzenes | organic-chemistry.org |
| Iridium (Ir) | Cyclodehydration / Hydrogen Transfer | α-Aryloxy ketones, Benzylic alcohols | organic-chemistry.org |
| Nickel (Ni) | Intramolecular Nucleophilic Addition | Aryl halides, Aryl ketones | organic-chemistry.orgnih.gov |
Metal-Free Synthetic Methodologies for Benzofurans
While transition-metal catalysis is dominant, the development of metal-free synthetic routes is of great interest to improve the economic and environmental profile of chemical processes. mdpi.com
Hypervalent iodine reagents are effective mediators for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org Using stoichiometric (diacetoxyiodo)benzene or a catalytic amount in the presence of an oxidant like m-chloroperbenzoic acid can provide the desired products in good yields. organic-chemistry.org
Base-catalyzed condensations also provide a metal-free pathway. The condensation of o-hydroxyphenones with 1,1-dichloroethylene, catalyzed by a base, generates chloromethylene furan (B31954) intermediates that rearrange under mild acidic conditions to form benzofuran carbaldehydes. nih.govorganic-chemistry.org
Recently, a transition-metal-free synthesis of C3-arylated benzofurans has been reported starting from benzothiophenes and phenols. acs.org This unique approach involves the deconstruction of a benzothiophene S-oxide through an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement sequence. acs.org Furthermore, a one-pot, transition-metal-free process for synthesizing benzofuran-3-amines from 2-fluorobenzonitriles and substituted alcohols at room temperature has been developed, proceeding via a Smiles rearrangement. mdpi.com
Unconventional and Emerging Techniques in Benzofuran Construction
Research continues to push the boundaries of benzofuran synthesis, leading to novel and unconventional methods. Electrochemical synthesis represents a green and catalyst-free approach. The electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of barbituric acids as nucleophiles has been shown to produce new benzofuran derivatives in an aqueous solution using carbon rod electrodes. jbiochemtech.com
The use of aryne chemistry is another emerging area. A base-mediated cyclization of propargylic alcohols with arynes provides a novel method for synthesizing complex spirooxindole benzofuran scaffolds. nih.gov Microwave-assisted synthesis has also been shown to be an effective and mild route to 2-substituted benzofurans directly from carboxylic acids. organic-chemistry.org
Recently, a new method involving substituent migration has been developed for synthesizing complex benzofurans. quantumzeitgeist.com This technique relies on the rearrangement of functional groups within a molecule to achieve the desired structure. quantumzeitgeist.com
Synthetic Routes to Benzofuran-2-carbaldehyde Derivatives
Benzofuran-2-carbaldehyde and its analogs are important synthetic intermediates and have been investigated for various applications. jocpr.comresearchgate.net Several synthetic strategies specifically target this structure.
A common and direct approach starts from salicylaldehyde derivatives. The condensation of a substituted salicylaldehyde with ethyl chloroacetate or ethyl bromoacetate in the presence of a base like potassium carbonate is a well-established method to produce the corresponding ethyl benzofuran-2-carboxylate. nih.govresearchgate.net This ester can then be converted to the carbaldehyde through standard functional group manipulations, such as reduction to the alcohol followed by oxidation. The usual method for synthesizing 2-ethylbenzofuran, a related structure, begins with salicylaldehyde and 1-chloroacetone to form 2-acetylbenzofuran, which is then reduced. jocpr.com
A more direct, metal-free route involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. nih.govorganic-chemistry.org The resulting chloromethylene furan intermediates readily undergo rearrangement under mild acidic conditions to furnish benzofuran-2-carbaldehyde derivatives. nih.govorganic-chemistry.org
The reaction of β-styrylmalonates with benzofuran-2-carbaldehyde in the presence of GaCl₃ has been studied, indicating the reactivity of the carbaldehyde group in forming more complex structures. acs.org While this is a reaction of the carbaldehyde, it highlights its utility as a building block. The synthesis of 2-aryl-5-formyl-1-benzofuran (a substituted benzofuran carbaldehyde) has been achieved from 2-hydroxyacetophenone through a multi-step sequence involving protection, oxime formation, and cyclization. jocpr.com
Direct Formylation Strategies for the C-2 Position
The Vilsmeier-Haack reaction stands as a cornerstone for the direct formylation of electron-rich aromatic and heteroaromatic compounds, including substituted benzofurans. jk-sci.comchemistrysteps.comcambridge.orgorganic-chemistry.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C-2 position of the 5-ethyl-3-methylbenzofuran ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 5-Ethyl-3-methylbenzofuran-2-carbaldehyde. The general mechanism involves the formation of the electrophilic chloroiminium salt, followed by electrophilic aromatic substitution onto the benzofuran ring. cambridge.org
Table 1: Key Reagents in Vilsmeier-Haack Formylation
| Reagent | Role |
|---|---|
| 5-Ethyl-3-methylbenzofuran | Substrate |
| N,N-Dimethylformamide (DMF) | Formyl group source |
Synthesis via Precursor Functionalization (e.g., from esters or nitriles)
An alternative synthetic avenue involves the conversion of a functional group already present at the C-2 position of the 5-ethyl-3-methylbenzofuran nucleus. This multi-step approach offers flexibility and can be advantageous when the precursor is readily accessible.
One common precursor is the corresponding ethyl or methyl ester, such as ethyl 5-ethyl-3-methylbenzofuran-2-carboxylate. The synthesis of such esters can be achieved through methods like the Perkin rearrangement of 3-halocoumarins. nih.gov The ester can then be reduced to the primary alcohol, (5-ethyl-3-methylbenzofuran-2-yl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH4). Subsequent oxidation of the alcohol with a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), would furnish the target aldehyde.
Another viable precursor is 5-ethyl-3-methylbenzofuran-2-carbonitrile. The nitrile group can be selectively reduced to the aldehyde. A common method for this transformation is the use of diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup.
Specific Approaches for Incorporating Substituents into this compound
The tailored synthesis of the target molecule necessitates strategic incorporation of the ethyl, methyl, and carbaldehyde groups at their respective positions on the benzofuran scaffold.
Strategies for Ethyl Group Introduction at the C-5 Position
The ethyl group at the C-5 position is typically introduced early in the synthetic sequence, often starting from a commercially available substituted phenol. A plausible starting material is 4-ethylphenol. This phenol can then be elaborated into the benzofuran ring system, carrying the ethyl group along in the desired position. For instance, a reaction with an α-halo ketone followed by intramolecular cyclization can be employed.
Methodologies for Methyl Group Incorporation at the C-3 Position
The introduction of the methyl group at the C-3 position is often integral to the formation of the benzofuran ring itself. A common strategy involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone. mdpi.com In the context of the target molecule, a 2-hydroxy-5-ethylacetophenone would serve as a key intermediate. Its reaction with a suitable reagent, followed by cyclization, would yield the 3-methylbenzofuran core.
Analytical Techniques for Structural Elucidation of this compound
The structural verification of this compound relies on a combination of modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to provide key diagnostic signals. The aldehyde proton should appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons on the benzene (B151609) ring will present as a distinct pattern of signals. The ethyl group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons. The methyl group at the C-3 position will likely appear as a singlet.
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (around δ 180-200 ppm). The carbons of the benzofuran ring system and the substituents will have distinct chemical shifts that can be predicted based on established data for similar structures.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.
Table 2: Predicted Analytical Data for this compound
| Technique | Predicted Data |
|---|---|
| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, CHO), 7.5-7.2 (m, 3H, Ar-H), 2.8 (q, 2H, -CH₂-CH₃), 2.5 (s, 3H, C₃-CH₃), 1.3 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~185 (C=O), 155-110 (Ar-C), 30-10 (Alkyl-C) |
| HRMS (ESI-TOF) | Calculated m/z for C₁₂H₁₂O₂ + H⁺ |
Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)
While specific experimental spectra for this compound are not widely available, its structural features can be predicted based on the well-documented spectroscopic data of closely related analogs like 3-methylbenzofuran-2-carbaldehyde and other substituted benzofurans. Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The protons of the ethyl group at the C5 position would present as a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The methyl group at the C3 position would appear as a singlet. The aromatic protons on the benzene ring would produce signals in the aromatic region (δ 7.0-8.0 ppm), with their specific splitting patterns depending on their positions and coupling with each other.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield, typically around δ 180-190 ppm. The carbons of the benzofuran ring system and the ethyl and methyl substituents would have characteristic shifts that are well-established for such structures.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aldehyde H (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic H's | 7.0 - 8.0 | Multiplet (m) |
| Ethyl -CH₂- | 2.7 - 3.0 | Quartet (q) |
| C3 -CH₃ | 2.3 - 2.6 | Singlet (s) |
| Ethyl -CH₃ | 1.2 - 1.5 | Triplet (t) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aldehyde, aromatic, and aliphatic (ethyl and methyl) groups, as well as C=C stretching vibrations for the aromatic ring and C-O stretching for the furan ether linkage.
Interactive Data Table: Key IR Absorption Bands for Benzofuran-2-carbaldehyde Analogs
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1700 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aldehyde C-H | Stretch | 2720 - 2820 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
| Aliphatic C-H | Stretch | ~2850 - 2960 |
| Furan C-O-C | Stretch | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (188.22 g/mol ). Common fragmentation patterns for benzofurans include the loss of the aldehyde group (M-29, loss of CHO) or cleavage of substituents from the aromatic ring, such as the ethyl group (M-29, loss of C₂H₅). Analysis of these fragmentation patterns helps to confirm the proposed structure.
X-ray Crystallographic Analysis
For a molecule like this compound, a successful single-crystal X-ray diffraction analysis would unambiguously verify the planar benzofuran ring system and the positions of the ethyl, methyl, and carbaldehyde substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules within the crystal lattice.
As of now, specific X-ray crystallographic data for this compound has not been reported in the surveyed literature. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality from a purified sample of the compound.
Chemical Reactivity and Derivatization of 5 Ethyl 3 Methylbenzofuran 2 Carbaldehyde
Reactivity Patterns of the Benzofuran (B130515) Heterocycle
The benzofuran ring system is an electron-rich heterocycle, which influences its susceptibility to various chemical transformations. Its reactivity is a composite of the furan (B31954) and benzene (B151609) rings, with the furan moiety generally being more reactive towards electrophiles.
Electrophilic aromatic substitution is a characteristic reaction of benzofurans. tandfonline.com The regioselectivity of this reaction is governed by the ability of the heterocyclic oxygen atom to stabilize the intermediate sigma complexes. stackexchange.comechemi.com For the parent benzofuran, electrophilic attack occurs preferentially at the C-2 position, as this leads to a more stable cationic intermediate where the positive charge is delocalized over the benzene ring. stackexchange.comechemi.com However, in 5-Ethyl-3-methylbenzofuran-2-carbaldehyde, the C-2 and C-3 positions are already substituted.
The existing substituents significantly influence the position of further electrophilic attack.
The 3-methyl and 5-ethyl groups are electron-donating and thus activating, directing incoming electrophiles to ortho and para positions.
The 2-carbaldehyde group is electron-withdrawing and deactivating.
Considering these effects, electrophilic substitution will occur on the benzene portion of the molecule. The most likely positions for substitution are C-4 and C-6, which are ortho and para to the activating ethyl group at C-5. Typical electrophilic substitution reactions for benzofurans include nitration, halogenation, and Friedel-Crafts acylation and alkylation. rsc.orguea.ac.uk For instance, bromination or formylation reactions on substituted benzofurans have been shown to yield various derivatives. uea.ac.uk
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influences | Predicted Reactivity |
| C-4 | Ortho to activating C-5 Ethyl group | High |
| C-6 | Ortho to activating C-5 Ethyl group | High |
| C-7 | Sterically hindered by C-2 and adjacent to furan ring | Moderate |
Direct nucleophilic aromatic substitution on the electron-rich benzofuran ring is generally difficult and not a common reaction pathway. The high electron density of the aromatic system repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system or proceed through transition-metal-catalyzed pathways. For instance, palladium-catalyzed nucleophilic substitution has been reported for certain benzofuran derivatives. researchgate.net In other cases, nickel-catalyzed intramolecular nucleophilic additions have been used in the synthesis of the benzofuran core itself, highlighting the utility of metal catalysis in facilitating reactions involving nucleophiles and the benzofuran scaffold. organic-chemistry.org
Directed C-H functionalization has emerged as a powerful strategy for the selective modification of heterocyclic compounds, including benzofurans. nih.gov This methodology utilizes a directing group to position a transition metal catalyst (commonly palladium) in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. mdpi.com While the C-2 position is inherently the most reactive site on the benzofuran ring, directing groups can override this preference to achieve functionalization at other positions, such as C-3 or C-7. mdpi.comnsf.gov
In the context of this compound, the carbaldehyde group at C-2 could potentially serve as a directing group. However, functionalization at the adjacent C-3 position is blocked by the methyl group. An alternative strategy involves introducing a removable directing group, such as an 8-aminoquinoline (8-AQ) amide, which has been successfully used to direct palladium-catalyzed C-H arylations at the C-3 position of benzofuran-2-carboxylic acids. chemrxiv.orgnih.gov This approach allows for the installation of a wide range of aryl and heteroaryl substituents. nih.gov After the desired functionalization, the directing group can be cleaved. This strategy could be adapted to functionalize the C-4 or C-7 positions of the benzofuran core, providing access to more complex derivatives.
Transformations of the Carbaldehyde Functionality at C-2
The aldehyde group at the C-2 position is a versatile functional handle that can undergo a wide array of chemical transformations, largely independent of the benzofuran core.
The carbaldehyde group can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of 2-formylbenzofuran derivatives to 5-Ethyl-3-methylbenzofuran-2-carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). The oxidation of the benzofuran ring itself can be a competing reaction under harsh conditions, sometimes leading to ring-opened products. researchgate.netmdpi.com
Reduction: The reduction of the aldehyde to 5-Ethyl-3-methylbenzofuran-2-methanol is typically accomplished with hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, effectively reducing the aldehyde without affecting the benzofuran ring. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. youtube.com
Table 2: Oxidation and Reduction of the C-2 Carbaldehyde Group
| Transformation | Reagent Example | Product |
| Oxidation | Silver(I) oxide (Ag₂O) | 5-Ethyl-3-methylbenzofuran-2-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (5-Ethyl-3-methylbenzofuran-2-yl)methanol |
The electrophilic carbon atom of the carbaldehyde is susceptible to attack by a variety of carbon and heteroatom nucleophiles. youtube.com This reactivity allows for carbon-carbon bond formation and the elaboration of the C-2 substituent.
Aldol and Related Condensations: The 2-carbaldehyde can react with enolates derived from ketones or other carbonyl compounds in an Aldol condensation to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated systems. evitachem.com
Grignard Reactions: Grignard reagents (R-MgX) readily add to the aldehyde to produce secondary alcohols after acidic workup. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for introducing new alkyl or aryl substituents at the carbon atom adjacent to the benzofuran ring. For example, reaction with methylmagnesium bromide would yield 1-(5-Ethyl-3-methylbenzofuran-2-yl)ethanol.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.org The aldehyde reacts with a phosphonium ylide (a Wittig reagent), such as Ph₃P=CH₂, to replace the carbonyl oxygen with a carbon-carbon double bond, forming 5-Ethyl-2-vinyl-3-methylbenzofuran. masterorganicchemistry.com The stereochemistry of the resulting alkene depends on the nature of the ylide used. organic-chemistry.org Intramolecular Wittig reactions have also been employed as a key step in the synthesis of complex benzofuran derivatives. researchgate.net
Table 3: Examples of Nucleophilic Addition to the C-2 Carbaldehyde
| Reaction Type | Nucleophile/Reagent | Intermediate/Product Structure | Product Name |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | 1-(5-Ethyl-3-methylbenzofuran-2-yl)ethanol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | 5-Ethyl-2-vinyl-3-methylbenzofuran |
| Aldol Condensation | Acetone Enolate | β-Hydroxy Ketone | 4-Hydroxy-4-(5-ethyl-3-methylbenzofuran-2-yl)butan-2-one |
Condensation Reactions Involving the Aldehyde
The aldehyde functional group at the C-2 position is a key site for carbon-carbon bond formation through various condensation reactions. These reactions are fundamental in extending the molecular framework and introducing new functionalities. Two prominent examples of such transformations are the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration step, to yield a new C=C double bond. researchgate.netnih.gov For this compound, this provides a pathway to α,β-unsaturated systems. The reaction is typically catalyzed by a weak base, such as an amine or its salt (e.g., piperidine). nih.gov
The general mechanism involves the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzofuran-2-carbaldehyde. The resulting aldol-type intermediate is then protonated and subsequently undergoes dehydration to afford the final condensed product. The reactivity of the active methylene compound is crucial and is enhanced by the presence of two electron-withdrawing groups.
Table 1: Examples of Active Methylene Compounds for Knoevenagel Condensation
| Active Methylene Compound | Electron-Withdrawing Groups | Potential Product Type |
|---|---|---|
| Diethyl malonate | Two Ester Groups | α,β-Unsaturated ester |
| Malononitrile | Two Cyano Groups | α,β-Unsaturated nitrile mdpi.com |
| Ethyl cyanoacetate | Ester and Cyano Group | α,β-Unsaturated cyanoester mdpi.com |
Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org It utilizes a phosphorus ylide (also known as a Wittig reagent) to convert the carbonyl group of this compound into a double bond with high regioselectivity. libretexts.org The reaction's primary advantage is that the double bond is formed specifically at the location of the original carbonyl group. libretexts.org
The mechanism is believed to proceed through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a dipolar betaine intermediate or directly to a four-membered oxaphosphetane ring through a [2+2] cycloaddition. masterorganicchemistry.comlibretexts.orgopenstax.org This intermediate then collapses, eliminating a very stable triphenylphosphine oxide molecule and forming the desired alkene. masterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) is dependent on the stability of the ylide used. organic-chemistry.org
Reactions Involving the Ethyl Substituent at C-5
The ethyl group at the C-5 position is attached to the aromatic benzene ring of the benzofuran scaffold. The carbon atom of the ethyl group directly attached to the ring is a benzylic carbon. This position is known to be more reactive than other aliphatic carbons due to the ability of the benzene ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance. libretexts.org
Benzylic Halogenation: The benzylic hydrogens of the ethyl group can be selectively replaced by halogens (typically bromine or chlorine) via a free-radical chain reaction. jove.comlibretexts.orgyoutube.com A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator like peroxide or light. libretexts.org The reaction proceeds via a benzylic radical intermediate, which is stabilized by the delocalization of the unpaired electron into the aromatic ring. libretexts.orgjove.com This reaction would convert the ethyl group into a 1-haloethyl group, a versatile handle for further nucleophilic substitution reactions.
Benzylic Oxidation: The ethyl group can be oxidized to a carbonyl group (an acetyl group) under strong oxidizing conditions. Reagents such as potassium permanganate (KMnO₄) or chromic acid can achieve this transformation. masterorganicchemistry.comnih.gov The reaction proceeds as long as there is at least one benzylic hydrogen present. The resulting 5-acetyl-3-methylbenzofuran-2-carbaldehyde would be a diketone-like compound with potential for further complex derivatization. Milder and more selective oxidation methods using catalysts like copper or iron with molecular oxygen have also been developed for the oxidation of benzylic methylenes. nih.govbeilstein-journals.org
Reactions Involving the Methyl Substituent at C-3
The methyl group at the C-3 position is attached to the furan ring of the benzofuran system. This position is analogous to a benzylic position, as the furan ring can also provide resonance stabilization to intermediates formed at the adjacent carbon. This enhanced reactivity allows for selective functionalization of the methyl group.
Benzylic-like Halogenation: Similar to the ethyl group at C-5, the methyl group at C-3 can undergo free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) would likely lead to the formation of 3-(bromomethyl)-5-ethylbenzofuran-2-carbaldehyde. This brominated derivative serves as an excellent electrophile for introducing a variety of nucleophiles at the C-3 position.
Benzylic-like Oxidation: The methyl group can be oxidized to various states. Milder oxidation conditions might yield the corresponding 3-formyl derivative, while stronger conditions could lead to the 3-carboxylic acid. Late-stage benzylic oxidation, for instance through a two-step process of benzylic bromination followed by Kornblum oxidation, has been used in the synthesis of complex furan-containing natural products and represents a plausible route for functionalizing the C-3 methyl group. clockss.org
Derivatization Strategies for this compound to Form Novel Analogs
The core structure of this compound is a versatile template for creating a library of novel analogs through various derivatization strategies. These strategies often involve multi-step syntheses that build upon the initial reactivity of the aldehyde group.
Synthesis of Amide Derivatives
The synthesis of amide derivatives from this compound typically requires a two-step process. First, the aldehyde at the C-2 position is oxidized to a carboxylic acid. Subsequently, this carboxylic acid is coupled with an amine to form the desired amide bond.
Step 1: Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to 5-ethyl-3-methylbenzofuran-2-carboxylic acid using various standard oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O).
Step 2: Amide Coupling: The resulting carboxylic acid can then be converted into a wide range of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The activated acid derivative is then reacted with a primary or secondary amine in the presence of a base to yield the final amide product. nih.gov Modern coupling reagents like HATU can also be used to directly couple the carboxylic acid with an amine. nih.govchemrxiv.org
Formation of Pyrazole-Fused Benzofurans
Fusing a pyrazole ring onto the benzofuran scaffold creates bicyclic and tricyclic heterocyclic systems that are of significant interest in medicinal chemistry. rsc.orglbp.world A common strategy to construct a pyrazole ring involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. researchgate.net
A plausible synthetic route starting from this compound could involve:
Knoevenagel or Claisen-Schmidt Condensation: The benzofuran-2-carbaldehyde is first reacted with a ketone (e.g., acetone) or another enolizable carbonyl compound to form an α,β-unsaturated ketone (a chalcone-like intermediate).
Cyclocondensation with Hydrazine: The resulting chalcone is then treated with hydrazine hydrate or a substituted hydrazine. The hydrazine undergoes a conjugate addition to the double bond, followed by a cyclization and dehydration sequence to form the pyrazoline ring, which may then be oxidized (sometimes in situ) to the aromatic pyrazole ring.
This sequence results in a pyrazole ring being appended to the C-2 position of the benzofuran core.
Construction of Hydrazone Derivatives
The formation of hydrazones is a direct and efficient derivatization of the aldehyde group. dergipark.org.trminarjournal.com This reaction involves the condensation of this compound with a hydrazine or a hydrazide derivative (R-NHNH₂). scielo.br The reaction is typically carried out by refluxing the reactants in a protic solvent like ethanol, often with a catalytic amount of acid. scielo.brresearchgate.net
The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine/hydrazide on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N), specifically an imine linkage known as a hydrazone. mdpi.com This reaction is highly versatile, allowing for the introduction of a wide variety of substituents (R-groups) depending on the hydrazine derivative used, leading to a large library of novel analogs. dergipark.org.tr
Table 2: Summary of Derivatization Reactions
| Section | Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|---|
| 3.2.3 | Aldehyde | Knoevenagel Condensation | Active Methylene Compound, Base (e.g., Piperidine) | α,β-Unsaturated Compounds |
| 3.2.3 | Aldehyde | Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkenes |
| 3.3 | Ethyl (C-5) | Benzylic Halogenation | NBS, Radical Initiator | 1-Haloethyl Derivative |
| 3.3 | Ethyl (C-5) | Benzylic Oxidation | KMnO₄, H₂CrO₄ | Acetyl Derivative |
| 3.4 | Methyl (C-3) | Benzylic-like Halogenation | NBS, Radical Initiator | Bromomethyl Derivative |
| 3.4 | Methyl (C-3) | Benzylic-like Oxidation | Various Oxidants | Formyl or Carboxyl Derivative |
| 3.5.1 | Aldehyde | Oxidation & Amide Coupling | 1. Oxidizing Agent (e.g., Ag₂O) 2. Amine, Coupling Agent | Amides |
| 3.5.2 | Aldehyde | Condensation & Cyclization | 1. Ketone 2. Hydrazine | Pyrazole-fused Benzofurans |
Other Heterocyclic Annulation Reactions of this compound
The aldehyde functional group at the 2-position of the 5-Ethyl-3-methylbenzofuran scaffold serves as a versatile precursor for the construction of various fused heterocyclic ring systems. Through condensation and cyclization reactions, the benzofuran core can be annulated with a variety of heterocyclic moieties, leading to the formation of complex polycyclic molecules with potential applications in medicinal chemistry and materials science. These reactions often involve the reaction of the benzofuran-2-carbaldehyde with bifunctional nucleophiles, leading to the formation of new five- or six-membered heterocyclic rings.
One common strategy for heterocyclic annulation involves the initial formation of a chalcone intermediate. For instance, the aldol condensation of a 2-acetylbenzofuran derivative with a thiophene carbaldehyde produces a chalcone, which can then be cyclized with reagents like urea or thiourea to yield pyrimidine derivatives fused to the benzofuran core. nih.govresearchgate.netresearchgate.net While this specific example starts from a 2-acetyl derivative, similar principles can be applied to derivatives of this compound.
Another significant class of heterocyclic annulation reactions is the synthesis of pyrazole derivatives. The reaction of benzofuran-2-carboxylic acid hydrazide with reagents such as acetyl acetone, benzoyl acetone, or ethyl acetoacetate leads to the formation of pyrazole rings attached to the benzofuran system. This highlights the utility of benzofuran precursors in constructing nitrogen-containing heterocycles. Furthermore, more complex structures can be assembled, as demonstrated by the synthesis of a novel heterocycle containing benzofuran, pyrazole, and thiazolidin-4-one moieties starting from a 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. proquest.com
The Friedländer annulation offers a pathway to quinoline derivatives. This reaction typically involves the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive methylene group. While direct examples with this compound are not prevalent in the literature, the reactivity of the aldehyde group suggests its potential as a reactant in similar annulation strategies to form benzofuro-fused quinoline systems.
The Gewald reaction is another powerful tool for the synthesis of thiophene derivatives. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The aldehyde group of this compound could potentially undergo a Gewald reaction with a suitable α-cyanoester to yield a 2-aminothiophene ring fused or directly attached to the benzofuran core.
Theoretical and Computational Investigations of 5 Ethyl 3 Methylbenzofuran 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the optimized geometry and electronic structure of a molecule. For benzofuran (B130515) derivatives, the B3LYP functional combined with a basis set such as 6-311+G(d,p) is commonly used to achieve a balance between computational cost and accuracy. aip.org These calculations yield the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
The optimized structure provides precise bond lengths and angles, which are crucial for understanding the molecule's geometry. The benzofuran core is largely planar, while the substituents (ethyl, methyl, and carbaldehyde groups) will have specific spatial orientations.
Table 1: Representative Geometric Parameters for a Substituted Benzofuran Ring System
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.42 | - |
| C-O (in ring) | 1.36 - 1.38 | - |
| C=C (in ring) | 1.35 - 1.37 | - |
| C-C=O (aldehyde) | - | ~120 |
| O-C-C (in ring) | - | 105 - 110 |
| C-C-C (in ring) | - | 118 - 122 |
Note: These values are generalized from DFT studies on related benzofuran structures.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. aip.orgbhu.ac.in The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes electron-deficient regions (positive potential, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For 5-Ethyl-3-methylbenzofuran-2-carbaldehyde, the MEP map would show a significant region of negative potential (red) around the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. aip.orgacs.org Conversely, the hydrogen atoms of the aromatic ring and the ethyl group would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. bhu.ac.in This visualization is critical for understanding how the molecule interacts with other reagents and biological targets.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. aip.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. aip.org In substituted benzofurans, the distribution of HOMO and LUMO densities reveals the most probable sites for electron donation and acceptance, respectively.
Table 2: Representative FMO Properties for a Benzofuran Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.9 to -7.2 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -2.8 to -5.0 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 2.3 to 3.1 | Indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |
Note: Values are derived from computational studies on various benzofuran derivatives. aip.orgacs.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions. wikipedia.orgyoutube.comwisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. The stability gained from these interactions is quantified by the second-order perturbation energy, E(2).
A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying greater electron delocalization and increased molecular stability. In this compound, significant delocalization would be expected within the π-system of the benzofuran ring and between the ring and the carbaldehyde group.
Table 3: Hypothetical NBO Second-Order Perturbation Energies E(2) for Intramolecular Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C=C) | π*(C=C) | 15 - 25 | π-conjugation within the ring |
| LP(O) in ring | π*(C=C) | 10 - 20 | Lone pair delocalization |
| π(C=O) | π*(C=C) in ring | 5 - 10 | Conjugation with substituent |
Note: LP denotes a lone pair. These values are illustrative of typical interactions in conjugated systems.
Noncovalent Interaction (NCI) Analysis and Intermolecular Forces
Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak intermolecular and intramolecular forces. nih.govnih.gov This is often achieved by plotting the Reduced Density Gradient (RDG) against the electron density. The resulting 3D isosurfaces are colored to distinguish between different types of interactions:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions, indicating steric clashes.
For this compound, NCI analysis would reveal van der Waals forces across the molecule's surface. In a condensed phase or in a complex with another molecule, it could identify potential C-H···O hydrogen bonds involving the carbaldehyde oxygen and predict steric repulsion between bulky groups that influences the preferred conformation. researchgate.net
Reactivity Descriptors and Fukui Function Analysis
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. acs.org These include:
Chemical Potential (μ): The tendency of electrons to escape from the system.
Chemical Hardness (η): The resistance to change in electron distribution.
Electrophilicity Index (ω): The ability of a molecule to accept electrons.
Fukui functions provide more detailed, site-specific reactivity information. They identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This local reactivity information is crucial for predicting the outcomes of chemical reactions.
Table 4: Representative Global Reactivity Descriptors
| Descriptor | Formula | Typical Value Range (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.3 to -6.1 | Higher value indicates greater tendency to donate electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.15 to 1.55 | Higher value indicates lower reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) | 6.0 to 12.0 | Higher value indicates a stronger electrophile. |
Note: These values are calculated from the representative FMO energies in Table 2. acs.org
Conformational Dynamics and Energy Landscape Exploration
For molecules with rotatable single bonds, such as the ethyl and carbaldehyde substituents in this compound, conformational analysis is essential. This involves mapping the potential energy surface by systematically rotating these bonds to identify all stable conformers (energy minima) and the transition states (energy maxima) that separate them.
This exploration reveals the relative stabilities of different conformations and the energy barriers to rotation. The global minimum conformation represents the most populated state of the molecule under thermal equilibrium. Understanding the conformational landscape is critical as the molecule's shape can significantly influence its reactivity and biological activity. Due to the lack of specific studies, the detailed energy landscape for this particular molecule remains a subject for future investigation.
Computational Elucidation of Reaction Mechanisms
Theoretical and computational chemistry plays a pivotal role in understanding the intricate details of chemical reactions. For complex organic molecules such as this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting reaction outcomes, and understanding the electronic structure of the molecules involved. While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in the public domain, the general principles of computational analysis applied to the broader class of benzofuran derivatives can be described.
Computational investigations into the reaction mechanisms of benzofuran derivatives typically involve the mapping of potential energy surfaces for proposed reaction pathways. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and transition states. The calculation of the energies of these species provides crucial insights into the thermodynamics and kinetics of the reaction.
Key aspects that are typically investigated include:
Transition State Analysis: The geometry and energy of transition states are calculated to determine the activation energy barriers of different reaction steps. A lower activation energy indicates a more favorable reaction pathway.
Intermediate Stability: The energies of any intermediates formed during the reaction are calculated to assess their stability and the likelihood of their formation.
For instance, in the synthesis of benzofuran derivatives, computational studies can help to understand the role of catalysts, the regioselectivity of reactions, and the effect of different substituents on the reactivity of the benzofuran core. researchgate.netnih.gov DFT calculations have been successfully employed to study the geometric parameters (bond lengths and bond angles) and vibrational frequencies of other benzofuran derivatives, showing good agreement with experimental data. researchgate.net
While detailed, interactive data tables with specific research findings for this compound are not available due to the absence of published computational studies on its specific reaction mechanisms, the following table illustrates the type of data that such a study would typically generate.
Table 1: Hypothetical Data from a DFT Study on a Reaction Step for a Benzofuran Derivative This table is for illustrative purposes only and does not represent actual data for this compound.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |
| Reactants | 0.00 | - | - |
| Transition State | +25.3 | C-C bond forming: 2.15 | -350.4i |
| Intermediate | -5.7 | C-C bond formed: 1.54 | - |
| Products | -15.2 | - | - |
Advanced Research Investigations and Mechanistic Insights of 5 Ethyl 3 Methylbenzofuran 2 Carbaldehyde and Its Derivatives
Methodological Approaches for Probing Molecular Interactions
The study of molecular interactions is fundamental to understanding the chemical and biological activity of benzofuran (B130515) derivatives. These interactions govern how these molecules recognize and bind to biological targets, which is crucial for drug design and discovery.
Investigation of Intermolecular Forces in Chemical Systems
The biological and physiological properties of heterocyclic compounds like benzofuran derivatives are largely determined by a variety of intermolecular interactions with enzymes and other biological molecules. mdpi.com These forces include:
Hydrogen Bonding: The oxygen atom in the furan (B31954) ring and any hydroxyl or carbonyl substituents can act as hydrogen bond acceptors, while amino or hydroxyl groups on the benzofuran scaffold can act as hydrogen bond donors.
π-Stacking: The aromatic benzene (B151609) and furan rings allow for π-π stacking interactions with aromatic residues in proteins or DNA.
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.
Hydrophobic Interactions: The nonpolar parts of the benzofuran molecule can interact favorably with nonpolar regions of a biological target, excluding water molecules.
Metal Coordination Bonds: The heterocyclic oxygen atom can potentially coordinate with metal ions present in the active sites of metalloenzymes. mdpi.com
The diverse range of these potential interactions makes the benzofuran scaffold a versatile tool in medicinal chemistry. mdpi.com
Conceptual Studies of Molecular Recognition and Binding in Model Environments
To understand how benzofuran derivatives interact with biological macromolecules, researchers often use model systems and computational methods. A study on the interaction between 4-nitrophenyl-functionalized benzofurans and bovine serum albumin (BSA), a model protein, provides insights into these recognition and binding processes. nih.gov
Circular dichroism (CD) spectroscopy was used to demonstrate that these benzofuran derivatives can alter the secondary structure of BSA. nih.gov Further investigation through molecular docking simulations helped to visualize the possible binding modes. These in silico studies predicted that a benzomonofuran derivative (BF1) would be preferentially housed within the interior of the protein structure, while a benzodifuran derivative (BDF1) was more likely to bind to the albumin surface with a lower affinity. nih.gov
These predictions were confirmed experimentally using fluorescence spectroscopy, which yielded the dissociation constants (kD) for the binding of these compounds to BSA. nih.gov
Table 1: Binding Affinity of Benzofuran Derivatives to Bovine Serum Albumin (BSA)
| Compound | Number of Furan Rings | Predicted Binding Location | Dissociation Constant (kD) |
|---|---|---|---|
| BF1 | 1 | Interior of protein | 28.4 ± 10.1 nM |
This table is generated based on data from a comparative study on benzofuran and benzodifuran derivatives. nih.gov
These findings suggest that serum albumins could act as carriers for benzofuran derivatives in drug delivery applications, and that the specific structure of the benzofuran analog, such as the number of furan rings, can significantly influence its binding properties. nih.gov
Mechanistic Studies of Chemical Processes Involving 5-Ethyl-3-methylbenzofuran-2-carbaldehyde Analogs
Understanding the reaction mechanisms for the synthesis of benzofurans is crucial for developing efficient synthetic routes and for creating novel derivatives.
Detailed Reaction Pathway Elucidation
Various methods have been developed for the synthesis of the benzofuran ring system, often involving intramolecular cyclization.
One common approach is the palladium-catalyzed intramolecular cyclization of o-alkynylphenols. researchgate.net Another method involves the acid-catalyzed cyclization of acetal substrates. wuxiapptec.com In a study of the latter, it was found that under acidic conditions, the acetal is first protonated, followed by the elimination of methanol to form an oxonium ion. The phenyl ring then undergoes nucleophilic addition to this ion, leading to the cyclized product. wuxiapptec.com
More recently, copper-catalyzed reactions have been employed. For instance, a one-pot synthesis of amino-substituted benzofurans involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst. acs.org The proposed mechanism for this reaction involves the formation of an iminium ion, which is then attacked by a copper acetylide intermediate. This is followed by intramolecular nucleophilic attack and isomerization to yield the final benzofuran product. acs.org
Palladium-catalyzed reactions are also widely used. One such reaction involves the treatment of N-tosylhydrazones with iodobenzene-joined alkynes using a palladium(II) catalyst to synthesize benzofuran derivatives. acs.org Another palladium-catalyzed approach is the Sonogashira coupling reaction between terminal alkynes and iodophenols, which, upon intramolecular cyclization, results in the formation of benzofurans. nih.gov
Quantitative Kinetic and Thermodynamic Analyses
Quantitative studies of reaction kinetics and thermodynamics provide deeper insights into the feasibility and mechanism of chemical processes.
In a study on the acid-catalyzed cyclization of an acetal to form two different regioisomers of a benzofuran derivative, quantum mechanics calculations were used to determine the activation energies for the competing reaction pathways. wuxiapptec.com The calculations showed that the activation energy for the formation of one isomer was approximately 9.22 kcal/mol, which was 0.94 kcal/mol lower than the 10.16 kcal/mol required for the formation of the other isomer. wuxiapptec.com According to the Arrhenius equation, this difference in activation energy at 110 °C translates to a product ratio that was consistent with the experimentally observed ratio. wuxiapptec.com
Kinetic studies have also been performed on the thermal degradation of a novel benzofuran ketoxime-derived polymer using thermogravimetric analysis (TGA). nih.gov The Flynn-Wall-Ozawa method was used to determine the activation energy of the solid-state decomposition process, which was found to be 235.94 kJ/mol. nih.gov The reaction mechanism was determined to be a deceleration type, phase boundary-controlled reaction. nih.gov
Thermodynamic properties of novel benzofuran derivatives have also been calculated at different temperatures, and the computed total energy and thermodynamic parameters can confirm the relative stability of different possible structures. semanticscholar.org
Structure-Property Relationship Studies in Substituted Benzofuran Systems
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. nih.gov Structure-activity relationship (SAR) studies are therefore essential for the rational design of new therapeutic agents. nih.gov
Benzofuran and its derivatives have been shown to possess a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. rsc.orgnih.gov Introducing substituents at specific positions on the benzofuran scaffold can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov
For example, in a series of 2-(3',4',5'-trimethoxybenzoyl)benzofuran derivatives, modifications at the 5-position of the benzene ring were explored to generate compounds with anticancer activity. mdpi.com In another study, it was found that for a series of benzofuran analogs, a compound with a methyl group at the C-3 position and a methoxy group at the C-6 position exhibited significantly greater potency than the unsubstituted compound. mdpi.com
The position of substituents can be critical. For instance, compounds with a methoxy substituent at the C-7 position of the benzofuran system showed higher antiproliferative activity compared to those with a methoxy group at the C-5 position. mdpi.com The nature of the substituent also plays a key role. Halogen substitution, particularly at the para position of an N-phenyl ring attached to the benzofuran core, has been found to be beneficial for cytotoxic activity due to the hydrophobic and electron-donating nature of halogens. nih.gov
Table 2: Illustrative Structure-Activity Relationships in Benzofuran Derivatives
| Base Scaffold | Substituent(s) | Position(s) | Observed Biological Activity |
|---|---|---|---|
| Benzofuran | Methyl and Methoxy | C-3 and C-6 | 2-4 times more potent than unsubstituted compound |
| Benzofuran | Methoxy | C-7 | Higher antiproliferative activity |
| Benzofuran | Methoxy | C-5 | Lower antiproliferative activity |
This table is a generalized representation based on findings from multiple structure-activity relationship studies of benzofuran derivatives. mdpi.comnih.gov
These SAR studies provide a framework for medicinal chemists to design and synthesize new benzofuran derivatives with improved potency and selectivity for various therapeutic targets. nih.gov
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The reactivity and selectivity of this compound are significantly influenced by the electronic and steric effects of its substituents: the ethyl group at the 5-position, the methyl group at the 3-position, and the carbaldehyde (aldehyde) group at the 2-position.
The benzofuran ring system is an aromatic heterocycle, and the substituents attached to it can either donate or withdraw electron density, thereby altering its reactivity towards electrophilic and nucleophilic attack. In the case of this compound, both the ethyl and methyl groups are alkyl groups, which are known to be electron-donating through an inductive effect (+I).
The presence of these electron-donating groups at the 3 and 5-positions increases the electron density of the benzofuran ring system. This enhanced electron density makes the aromatic ring more susceptible to electrophilic substitution reactions. Conversely, the aldehyde group at the 2-position is an electron-withdrawing group (-M and -I effects), which deactivates the ring towards electrophilic attack but activates the aldehyde carbon for nucleophilic addition reactions.
The position of the substituents also plays a crucial role in directing the regioselectivity of reactions. For electrophilic aromatic substitution, the electron-donating groups will direct incoming electrophiles to specific positions on the benzene ring of the benzofuran system.
Computational Contributions to Structure-Property Correlation and Prediction
Computational chemistry offers powerful tools to investigate the structure-property relationships of molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular docking simulations can provide valuable insights into its electronic structure, reactivity, and potential biological activity. researchgate.net
DFT calculations can be employed to determine various molecular properties, including:
Electron density distribution: This can visualize the electron-rich and electron-poor regions of the molecule, confirming the electron-donating nature of the alkyl groups and the electron-withdrawing nature of the aldehyde.
Frontier molecular orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting the reactivity of the molecule in various chemical reactions.
Spectroscopic properties: Computational methods can predict spectroscopic data such as NMR and IR spectra, which can aid in the characterization of the compound and its derivatives.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets like enzymes and receptors. researchgate.net This is particularly relevant in drug discovery, where benzofuran scaffolds are known to exhibit a wide range of biological activities. scienceopen.comrsc.org By simulating the interaction between the molecule and a protein's active site, researchers can identify potential lead compounds for further development. For instance, molecular modeling studies on other benzofuran derivatives have indicated their potential as anticancer agents. nih.gov
Potential Research Applications in Chemical Sciences
The unique structural features of this compound make it a valuable compound with potential applications in various areas of chemical sciences.
Contributions to Advanced Organic Synthesis Methodologies
Substituted benzofurans are important scaffolds for the synthesis of numerous natural products and pharmaceuticals. nih.gov this compound can serve as a versatile building block in the construction of more complex molecular architectures. The aldehyde functionality is a gateway to a plethora of chemical transformations.
Some potential applications in advanced organic synthesis include:
Multi-component reactions: The aldehyde group can participate in multi-component reactions, allowing for the rapid and efficient synthesis of complex heterocyclic compounds in a single step.
Synthesis of novel heterocycles: The benzofuran scaffold can be further elaborated by reacting the aldehyde with various reagents to construct fused heterocyclic systems with potentially interesting biological activities.
Wittig and related reactions: The aldehyde can undergo Wittig-type reactions to form alkenes, providing access to a wider range of functionalized benzofuran derivatives.
Catalysis: Derivatives of this compound could potentially be used as ligands in transition metal catalysis.
Development of Chemical Probes and Tools for Research
Benzofuran derivatives have been investigated for their fluorescent properties, making them promising candidates for the development of chemical probes. nih.gov The extended π-system of the benzofuran ring can give rise to fluorescence, and the substituents on the ring can modulate these properties.
The specific substitution pattern of this compound, with its electron-donating alkyl groups and electron-withdrawing aldehyde, can lead to interesting photophysical properties. By modifying the aldehyde group, it is possible to design fluorescent probes that can selectively detect specific analytes or monitor biological processes. For example, a probe could be designed to exhibit a change in its fluorescence upon binding to a metal ion or a biomolecule.
Furthermore, the reactivity of the aldehyde group allows for the conjugation of this benzofuran derivative to other molecules, such as proteins or polymers, to create fluorescently labeled materials for imaging and sensing applications. nih.gov
Future Perspectives and Emerging Research Directions for 5 Ethyl 3 Methylbenzofuran 2 Carbaldehyde
Development of Novel and Efficient Synthetic Routes
While classical methods for benzofuran (B130515) synthesis exist, the future lies in developing more efficient, sustainable, and versatile synthetic routes. Modern organometallic catalysis offers significant potential for streamlining the synthesis of substituted benzofurans like 5-Ethyl-3-methylbenzofuran-2-carbaldehyde.
Future research will likely focus on:
Catalytic C-H Functionalization: Direct functionalization of the benzofuran core avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. hw.ac.uk Research into regioselective C-H functionalization could enable the direct introduction of the ethyl or methyl groups onto a pre-formed benzofuran-2-carbaldehyde skeleton.
One-Pot Methodologies: Combining multiple reaction steps into a single, seamless operation enhances efficiency and reduces waste. One-pot strategies using catalysts like copper or palladium to assemble the benzofuran ring from simple precursors are an active area of research. acs.org For instance, a one-pot reaction involving an appropriately substituted o-hydroxy aldehyde, an amine, and an alkyne in the presence of a copper catalyst could provide a direct route to amino-substituted derivatives. acs.org
Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) are becoming increasingly important. acs.orgscienceopen.com These approaches not only reduce the environmental impact but can also accelerate reaction times and improve yields. scienceopen.comrsc.org
Table 1: Modern Catalytic Strategies for Benzofuran Synthesis
| Catalyst Type | Reactants | Key Advantages |
|---|---|---|
| Copper-based | o-hydroxy aldehydes, amines, alkynes | High yields, potential for green solvents |
| Palladium-based | Imidazo[1,2-a]pyridines, coumarins | Efficient ring formation, good yields |
| Rhodium-based | Propargyl alcohols, aryl boronic acids | Chemodivergent synthesis, high yields with electron-donating groups |
| Gold-promoted | Alkynyl esters, quinols | Mild reaction conditions, access to complex derivatives |
Application of Advanced Spectroscopic and Structural Elucidation Techniques
Unambiguous characterization is critical for understanding the properties and reactivity of this compound and its future derivatives. While standard techniques like ¹H-NMR, ¹³C-NMR, and IR spectroscopy are foundational, advanced methods will provide deeper insights. nih.govresearchgate.net
Emerging research directions include:
Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for confirming the precise connectivity and assignment of protons and carbons, especially in more complex derivatives synthesized from the parent carbaldehyde.
High-Resolution Mass Spectrometry (HRMS): ESI-MS and other soft ionization techniques provide exact mass measurements, allowing for the confident determination of elemental composition. nih.gov
X-ray Crystallography: For solid derivatives, single-crystal X-ray analysis provides the definitive three-dimensional structure. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding solid-state packing and for validating computational models. researchgate.net
Computational Design and Prediction of Novel Benzofuran Structures
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules. mdpi.com By applying these methods to this compound, researchers can predict its properties and rationally design new derivatives with enhanced functions.
Key computational approaches for future studies include:
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule, predict its electronic properties (such as the HOMO-LUMO gap), reactivity, and spectroscopic signatures (NMR, IR). aip.org This theoretical insight can guide synthetic efforts by predicting the most likely sites for reaction.
Molecular Docking: To explore potential biological applications, the structure of this compound and its derivatives can be docked into the active sites of target proteins. nih.govresearchgate.net This allows for the prediction of binding affinities and interaction modes, helping to prioritize which derivatives to synthesize for biological testing against targets like kinases or receptors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be built to correlate specific structural features with observed activity. This allows for the prediction of the activity of new, unsynthesized compounds, further refining the design process. mdpi.com
Table 2: Computational Tools in Benzofuran Research
| Technique | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Structure optimization, reactivity analysis | Molecular geometry, electronic structure, stability, spectroscopic data |
| Molecular Docking | Virtual screening, binding mode analysis | Binding affinity, protein-ligand interactions |
| Hirshfeld Surface Analysis | Intermolecular contact analysis | Interaction energies, crystal packing |
Integration with High-Throughput Methodologies for Chemical Discovery
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands to millions of compounds. ewadirect.com The this compound core can serve as a valuable scaffold for generating compound libraries amenable to HTS.
Future efforts in this area will likely involve:
Combinatorial Chemistry: Using the carbaldehyde group as a reactive handle, combinatorial synthesis can be employed to rapidly generate a large library of derivatives (e.g., imines, oximes, hydrazones).
HTS for Biological Activity: These libraries can be screened against a wide array of biological targets to identify "hits" for various diseases. nih.gov For example, benzofuran libraries have been successfully screened to identify inhibitors of the Hepatitis C virus. nih.gov Cell-based assays can quickly identify compounds that affect cellular processes, while enzyme activity screening can pinpoint specific molecular targets. ewadirect.com
High-Throughput Virtual Screening: Before committing to costly synthesis, computational methods can be used to perform virtual screening on a designed library of derivatives, helping to prioritize compounds with the highest probability of being active. ewadirect.com
Exploration of Interdisciplinary Research Avenues in Chemical Biology and Material Science
The unique structure of this compound makes it a candidate for applications beyond traditional medicinal chemistry, extending into the interdisciplinary fields of chemical biology and material science.
Chemical Biology: The aldehyde functionality can be used to attach fluorescent probes or biotin tags, transforming the molecule into a tool for studying biological processes. Such probes could be used to visualize specific cellular components or to identify the protein targets of the benzofuran scaffold. The development of covalent binders for biological targets like RNA is an emerging area where electrophilic scaffolds are of interest. acs.org
Material Science: Benzofuran derivatives are being explored for their use in organic electronics. acs.org Specifically, compounds containing thiophene-substituted benzofuran rings have shown promise in the construction of organic field-effect transistors and photovoltaics. acs.org The electronic properties of this compound could be tuned through synthetic modification to explore its potential as a building block for novel organic semiconductors or fluorescent materials. cdnsciencepub.com
Q & A
Q. What are the optimal synthetic routes for 5-Ethyl-3-methylbenzofuran-2-carbaldehyde, and how are reaction conditions controlled?
The synthesis typically involves multi-step organic reactions such as Claisen condensation or Friedel-Crafts acylation. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (50–80°C), and reaction time (6–24 hours). Intermediate purification via column chromatography is critical to isolate the aldehyde product. Analytical techniques like thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor progress .
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation relies on spectroscopic methods:
- NMR : H NMR identifies characteristic peaks for the aldehyde proton (~9.8–10.2 ppm) and ethyl/methyl groups.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z for : 188.0837).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and substituent positions if crystallinity is achieved.
Q. What safety protocols are essential during handling and storage?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store in airtight containers under inert gas (argon/nitrogen) in cool, dry conditions to prevent aldehyde oxidation.
- Refer to GHS-compliant guidelines for spill management and waste disposal .
Advanced Research Questions
Q. How do substituents (ethyl, methyl) influence the compound’s reactivity and pharmacological profile?
The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl group stabilizes the benzofuran core via steric hindrance. Comparative studies with analogs (e.g., 5-methyl or 3-ethyl derivatives) using logP measurements and cytotoxicity assays can quantify substituent effects. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like cyclooxygenase-2 (COX-2) .
Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?
Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Mitigation steps:
- Validate purity via HPLC (>95%).
- Replicate studies under standardized conditions (e.g., MTT assay for cytotoxicity).
- Perform meta-analyses of SAR data to isolate substituent-specific trends .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to optimize redox activity.
- Molecular Dynamics (MD) : Simulate binding stability to target proteins (e.g., kinases) over 100-ns trajectories.
- QSAR Models : Corrogate substituent parameters (e.g., Hammett constants) with IC values from enzyme inhibition assays .
Q. What analytical challenges arise in characterizing degradation products of this compound?
Aldehydes are prone to oxidation, forming carboxylic acids. Use LC-MS/MS to identify degradation pathways and quantify stability under stress conditions (e.g., heat, light). Accelerated stability studies (40°C/75% RH for 6 months) coupled with Arrhenius modeling predict shelf life .
Q. How does crystallographic data inform conformational analysis of this compound?
X-ray structures reveal dihedral angles between the benzofuran ring and aldehyde moiety, which influence intermolecular interactions (e.g., π-π stacking). SHELXL refinement can resolve disorder in flexible ethyl/methyl groups, aiding in polymorph identification .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Expected Outcome |
|---|---|---|
| H NMR | 400 MHz, CDCl | Aldehyde proton: δ 9.8–10.2; Ethyl (CH): δ 1.2–1.4 (triplet) |
| HRMS | ESI+, m/z | [M+H]: 189.0910 (calc. 189.0916) |
| XRD | SHELXL refinement | R-factor < 0.05; Crystallographic data deposited in CCDC |
Table 2. Comparative Reactivity of Benzofuran Derivatives
| Substituent | LogP | Cytotoxicity (IC, μM) | Target Affinity (K, nM) |
|---|---|---|---|
| 5-Ethyl-3-methyl | 2.8 | 12.3 ± 1.5 | COX-2: 85 ± 10 |
| 5-Methyl | 2.1 | 18.7 ± 2.1 | COX-2: 120 ± 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
